5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H8FN3O2S and a molecular weight of 193.2 g/mol . It is a member of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is typically found in a powder form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . This reaction typically occurs under mild conditions and can be catalyzed by various agents, including iodine .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH . The final product is purified through crystallization or other separation techniques to ensure its suitability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds . These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the production of various chemicals, including dyes, pesticides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride include:
5-amino-1,3-dimethylpyrazole: This compound is structurally similar but lacks the sulfonyl fluoride group.
5-amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has a similar pyrazole core but different substituents.
Uniqueness
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity . This group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds cannot .
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3O2S/c1-3-4(12(6,10)11)5(7)9(2)8-3/h7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLZWVNRPPRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)F)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.